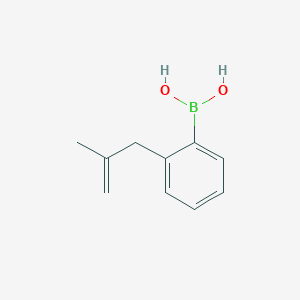
(2-(2-Methylallyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(2-Methylallyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-methylallyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through processes like the Suzuki-Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Methylallyl)phenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of a Grignard reagent derived from 2-(2-methylallyl)phenyl bromide with trimethyl borate, followed by hydrolysis, can yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for scale. Continuous flow setups for handling organolithium chemistry or the use of metal-free photoinduced borylation of haloarenes are examples of methods that can be scaled up for industrial applications .
化学反应分析
Types of Reactions: (2-(2-Methylallyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other coupled products.
科学研究应用
(2-(2-Methylallyl)phenyl)boronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (2-(2-Methylallyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate complex, which can undergo transmetalation with a palladium catalyst in the Suzuki-Miyaura coupling. This process involves the transfer of the organic group from boron to palladium, followed by reductive elimination to form the desired product . In biological systems, boronic acids can form reversible covalent bonds with nucleophilic sites on enzymes or other biomolecules, affecting their activity .
相似化合物的比较
Phenylboronic acid: Lacks the 2-methylallyl group, making it less sterically hindered and potentially less selective in certain reactions.
2-Methoxyphenylboronic acid: Contains a methoxy group instead of a 2-methylallyl group, which can affect its reactivity and applications.
2-(Hydroxymethyl)phenylboronic acid: Features a hydroxymethyl group, which can introduce additional hydrogen bonding interactions.
Uniqueness: (2-(2-Methylallyl)phenyl)boronic acid is unique due to the presence of the 2-methylallyl group, which can provide steric hindrance and electronic effects that influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where such properties are advantageous .
属性
分子式 |
C10H13BO2 |
|---|---|
分子量 |
176.02 g/mol |
IUPAC 名称 |
[2-(2-methylprop-2-enyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO2/c1-8(2)7-9-5-3-4-6-10(9)11(12)13/h3-6,12-13H,1,7H2,2H3 |
InChI 键 |
QFJVULADICLGFN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1CC(=C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















